methyl (4-nitro-1H-pyrazol-1-yl)acetate
Description
Contextualization within the Chemistry of Nitro-Substituted Pyrazoles
Nitro-substituted pyrazoles are a class of compounds that have garnered significant attention due to the influence of the nitro group on the chemical properties of the pyrazole (B372694) ring. The strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic substitution, while simultaneously increasing the acidity of the N-H proton in the parent 4-nitropyrazole. This electronic modification is crucial in directing the reactivity and potential applications of these molecules.
The presence of the nitro group can also be a precursor for other functional groups, such as an amino group, through reduction. researchgate.net This transformation opens up pathways to a wider array of substituted pyrazoles with diverse properties and potential biological activities.
Significance of the Pyrazole Heterocycle in Contemporary Organic Synthesis and Medicinal Chemistry
The pyrazole core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. nih.govnih.gov Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govscispace.com
In organic synthesis, pyrazoles are versatile building blocks. The two nitrogen atoms provide multiple sites for functionalization, allowing for the construction of complex molecular architectures. The ability to selectively substitute at different positions on the pyrazole ring makes it a valuable synthon for creating libraries of compounds for drug discovery and materials science. semanticscholar.org
Overview of Academic Research Trajectories Involving Methyl (4-nitro-1H-pyrazol-1-yl)acetate
While extensive research on the broader class of nitro-substituted pyrazoles is well-documented, specific academic studies focusing solely on this compound are less common. However, its structure suggests its primary role as a key intermediate in the synthesis of more complex molecules.
Research involving this compound likely follows these trajectories:
Synthesis of Novel Heterocyclic Systems: The ester and nitro functionalities of this compound can be chemically modified to build larger, more complex heterocyclic structures. For instance, the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the nitro group can be reduced to an amine, providing handles for further chemical transformations.
Development of Bioactive Molecules: Given the established biological importance of the pyrazole nucleus, this compound serves as a valuable starting material for the synthesis of new potential therapeutic agents. The N-acetic acid methyl ester side chain can influence the pharmacokinetic properties of a final drug molecule.
Exploration of N-Alkylation Reactions: The synthesis of this compound itself is an example of an N-alkylation reaction of a pyrazole. Research in this area aims to develop more efficient and selective methods for the alkylation of pyrazoles, which is a fundamental transformation in the synthesis of many pyrazole-containing compounds. mdpi.com The reaction of 4-nitropyrazole with a haloacetate, such as methyl bromoacetate (B1195939) or chloroacetate (B1199739), in the presence of a base, is a common method for this type of synthesis. researchgate.net
While detailed research findings specifically on this compound are not widely published in dedicated articles, its utility as a building block can be inferred from the broader context of pyrazole chemistry and the synthesis of functionalized heterocyclic compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-13-6(10)4-8-3-5(2-7-8)9(11)12/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEADOFDFVOSIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Methodological Advancements for Methyl 4 Nitro 1h Pyrazol 1 Yl Acetate
N-Alkylation Strategies for Pyrazole (B372694) Core Functionalization
The introduction of an acetate (B1210297) moiety onto the pyrazole nitrogen is a critical step in the synthesis of the target molecule. This is typically achieved through N-alkylation, a fundamental reaction in heterocyclic chemistry.
The most direct route for the synthesis of methyl (4-nitro-1H-pyrazol-1-yl)acetate is the N-alkylation of 4-nitropyrazole with a suitable electrophile, such as methyl bromoacetate (B1195939). This reaction follows a nucleophilic substitution mechanism where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of the alkylating agent.
In a typical procedure, 4-nitropyrazole is treated with a base to generate the pyrazolate anion, which then reacts with methyl bromoacetate. The choice of base and solvent is crucial to ensure high regioselectivity and yield, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. For unsymmetrical pyrazoles, this can lead to a mixture of regioisomers. However, for a symmetrical precursor like 4-nitropyrazole, alkylation at either nitrogen leads to the same product.
Related electrophiles, such as methyl chloroacetate (B1199739) or other activated alkyl halides, can also be employed. The reactivity of these electrophiles follows the general trend for leaving group ability (I > Br > Cl). The use of activated electrophiles like α-halo esters is common for introducing functionalized side chains onto heterocyclic cores. nih.gov
The efficiency of the N-alkylation reaction is highly dependent on the reaction conditions. Careful optimization of parameters such as the solvent, base, and temperature is necessary to maximize the yield and purity of the desired product.
Solvent Selection: The choice of solvent can significantly influence the reaction rate and selectivity. beilstein-journals.org Dipolar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF) are commonly used for N-alkylation reactions. nih.govnih.gov These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the pyrazolate anion.
Base Catalysis: A variety of bases can be used to deprotonate the pyrazole ring, including alkali metal hydrides (e.g., sodium hydride), carbonates (e.g., potassium carbonate, cesium carbonate), and hydroxides. Cesium carbonate (Cs₂CO₃) is often a preferred base in N-alkylation reactions due to its mildness and high solubility in organic solvents, which can lead to improved yields and cleaner reactions. The "cesium effect" is attributed to the ability of the large, soft Cs⁺ ion to coordinate with the substrate, enhancing the nucleophilicity of the reacting nitrogen.
Temperature Regimes: The reaction temperature is another critical parameter. While many N-alkylation reactions proceed efficiently at room temperature, heating may be required to drive the reaction to completion, particularly with less reactive electrophiles. nih.gov However, elevated temperatures can also lead to side reactions and decomposition of the product. Therefore, the optimal temperature must be determined empirically for each specific reaction system.
Table 1: Optimization of N-Alkylation Conditions for Pyrazole Derivatives
| Entry | Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NaH | THF | Room Temp | Good | nih.gov |
| 2 | K₂CO₃ | DMF | 80 °C | Moderate | beilstein-journals.org |
| 3 | Cs₂CO₃ | ACN | Reflux | High | General Knowledge |
| 4 | CSA | 1,2-DCE | Reflux | 77% | mdpi.com |
Note: This table presents generalized conditions and typical outcomes for pyrazole N-alkylation based on related literature. CSA = Camphorsulfonic acid, 1,2-DCE = 1,2-Dichloroethane.
Precursor Synthesis and Purification Methodologies
The successful synthesis of this compound is contingent upon the availability of high-purity 4-nitropyrazole as the starting material.
4-Nitropyrazole is a crucial intermediate and is typically synthesized by the direct nitration of pyrazole. guidechem.com This electrophilic aromatic substitution reaction requires a potent nitrating agent. A common method involves treating pyrazole with a mixture of fuming nitric acid and fuming sulfuric acid (oleum). guidechem.comenergetic-materials.org.cn
The reaction conditions for the nitration of pyrazole have been optimized to achieve high yields. One study reported an optimized one-pot, two-step method using pyrazole as the starting material. guidechem.comenergetic-materials.org.cn The optimal conditions were found to be a molar ratio of fuming nitric acid:oleum:concentrated sulfuric acid:pyrazole of 1.5:3:2.1:1, a reaction temperature of 50°C, and a reaction time of 1.5 hours, resulting in a product yield of up to 85%. guidechem.comenergetic-materials.org.cn
Alternative methods for the synthesis of 4-nitropyrazole include the rearrangement of N-nitropyrazole in concentrated sulfuric acid or the nitration of 4-iodopyrazole (B32481) using fuming nitric acid with a solid catalyst. guidechem.com
The purity of the intermediates, particularly 4-nitropyrazole, is critical for the success of the subsequent N-alkylation step. Common purification techniques for pyrazole derivatives include recrystallization, column chromatography, and acid-base extraction.
A specialized method for purifying pyrazoles involves their conversion into acid addition salts. google.comgoogle.com The crude pyrazole can be dissolved in an organic solvent and treated with an inorganic or organic acid. The resulting salt often precipitates from the solution and can be isolated by filtration. The purified pyrazole can then be regenerated by neutralization with a base. This method is particularly effective for removing non-basic impurities.
For the final product, this compound, and its precursors, standard laboratory purification techniques are employed. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. researchgate.net Column chromatography using silica (B1680970) gel is a common method for separating the desired product from unreacted starting materials and byproducts. The purified product is then characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.
Microwave-Assisted Synthetic Approaches and Mechanistic Considerations
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazole derivatives. dergipark.org.tr
The main advantage of using microwave irradiation is the significant reduction in reaction time, often from hours to minutes, along with an increase in product yields. nih.govscielo.br This is due to the efficient and uniform heating of the reaction mixture by the microwaves, which can lead to higher reaction rates and fewer side products compared to conventional heating methods. dergipark.org.tr
For the N-alkylation of 4-nitropyrazole, a microwave-assisted approach would involve mixing the pyrazole, the alkylating agent, and a suitable base in a microwave-transparent solvent and irradiating the mixture in a dedicated microwave reactor. The reaction temperature and time can be precisely controlled, allowing for rapid optimization of the reaction conditions.
The mechanism of microwave-assisted reactions is generally considered to be the same as for conventionally heated reactions; the acceleration is primarily a thermal effect. However, there is ongoing research into potential non-thermal microwave effects that may also contribute to the observed rate enhancements.
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazolone Synthesis | Conventional | 2-3 hours | 60-70 | scielo.br |
| Pyrazolone Synthesis | Microwave | 2-4 minutes | 82-95 | scielo.br |
| Pyrazole Synthesis | Conventional | ~20 hours | Lower | dergipark.org.tr |
| Pyrazole Synthesis | Microwave | 8-10 minutes | Higher | dergipark.org.tr |
While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the general success of this technique for the synthesis of other pyrazole derivatives suggests that it would be a viable and efficient method for this compound as well. dergipark.org.trsemanticscholar.org
Reactivity Profiles and Transformative Chemistry of Methyl 4 Nitro 1h Pyrazol 1 Yl Acetate
Ester Functional Group Transformations
The ester group in methyl (4-nitro-1H-pyrazol-1-yl)acetate is a versatile handle for molecular elaboration. It can undergo several fundamental organic reactions, including hydrolysis, transesterification, reduction, and amidation, to yield a diverse array of pyrazole (B372694) derivatives.
Hydrolysis and Transesterification Reactions
Hydrolysis of the methyl ester to the corresponding carboxylic acid, (4-nitro-1H-pyrazol-1-yl)acetic acid, is a foundational transformation. This reaction is typically achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible. For instance, the hydrolysis of a similar ethyl ester on a pyrazole-containing azo compound was successfully carried out by refluxing in a 10% aqueous sodium hydroxide (B78521) solution for 10 hours. Subsequent acidification of the reaction mixture yields the carboxylic acid.
Transesterification involves the conversion of the methyl ester into other alkyl esters by reaction with different alcohols. This process can be catalyzed by either acids or bases. While specific studies on this compound are not prevalent in the reviewed literature, general methodologies for transesterification are well-established. For example, the reaction of a methyl ester with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, or a base like sodium methoxide, can effectively produce the desired ester. The reaction is typically driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct.
Table 1: Representative Conditions for Ester Hydrolysis and Transesterification
| Transformation | Reagents and Conditions | Product | Typical Yield (%) |
| Hydrolysis | 10% NaOH (aq.), reflux, 10 h; then HCl (aq.) | (4-nitro-1H-pyrazol-1-yl)acetic acid | High |
| Transesterification | Ethanol, cat. H₂SO₄, reflux | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | Moderate to High |
Reduction of the Ester Moiety to Alcohol Derivatives
The ester functionality can be reduced to a primary alcohol, yielding (4-nitro-1H-pyrazol-1-yl)methanol. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of esters to alcohols. In a study on related pyrazole esters, the reduction of a pyrazole ester was successfully achieved using LiAlH₄ in dry diethyl ether, affording the corresponding pyrazole alcohol in high yield. mdpi.com This method is expected to be applicable to this compound.
Table 2: Conditions for Ester Reduction to Alcohol
| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Pyrazole methyl ester | LiAlH₄, dry diethyl ether | Pyrazole methanol derivative | High | mdpi.com |
Amidation Reactions for Carboxamide Formation
Direct conversion of the ester to an amide, a process known as amidation, can be achieved by reacting this compound with ammonia (B1221849) or a primary or secondary amine. This reaction often requires elevated temperatures or the use of catalysts. While direct aminolysis of unactivated esters can be challenging, various methods have been developed to facilitate this transformation. These can include heating the ester with the amine in a sealed tube or using Lewis acid or other catalysts to promote the reaction. The resulting product is the corresponding (4-nitro-1H-pyrazol-1-yl)acetamide derivative.
Reduction Chemistry of the Nitro Group
The nitro group on the pyrazole ring is a key functionality that can be readily transformed into an amino group, which in turn can participate in a variety of subsequent reactions.
Formation of Amino-Substituted Pyrazole Derivatives
The reduction of the nitro group of this compound to form methyl (4-amino-1H-pyrazol-1-yl)acetate is a crucial step in the synthesis of many pyrazole-based compounds. A common and efficient method for this transformation is catalytic hydrogenation. In a related synthesis, 4-nitropyrazol-3-ones were successfully reduced to the corresponding 4-aminopyrazol-3-ones using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. chemicalbook.com This method is generally clean and provides high yields. Other reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed for the reduction of aromatic and heterocyclic nitro compounds.
Table 3: Conditions for Nitro Group Reduction
| Substrate | Reagents and Conditions | Product | Reference |
| 4-Nitropyrazol-3-ones | H₂, Pd/C | 4-Aminopyrazol-3-ones | chemicalbook.com |
| 4-Nitroindazoles | Anhydrous SnCl₂ in alcohol | 4-Aminoindazoles |
Subsequent Reactions of the Amino Group: Diazotization and Coupling
The amino group of methyl (4-amino-1H-pyrazol-1-yl)acetate can be converted into a diazonium salt through a process called diazotization. This is typically achieved by treating the aminopyrazole with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C). The resulting pyrazolediazonium salt is often unstable and is generally used immediately in subsequent reactions.
One of the most important reactions of diazonium salts is the azo coupling reaction, which is used to synthesize a wide variety of azo dyes. The pyrazolediazonium salt acts as an electrophile and reacts with electron-rich coupling components such as phenols, naphthols, or aromatic amines. For example, the reaction of a pyrazolediazonium salt with phenol (B47542) in a basic solution yields a hydroxy-substituted azo-pyrazole compound. Similarly, coupling with naphthols produces intensely colored azo dyes. mdpi.comlibretexts.org
Table 4: Representative Azo Coupling Reactions
| Diazonium Salt from | Coupling Component | Reaction Conditions | Product Type |
| Methyl (4-amino-1H-pyrazol-1-yl)acetate | Phenol | NaOH (aq.), 0-5 °C | Hydroxy-substituted azo-pyrazole |
| Methyl (4-amino-1H-pyrazol-1-yl)acetate | 2-Naphthol | NaOH (aq.), 0-5 °C | Naphthyl-azo-pyrazole dye |
| Methyl (4-amino-1H-pyrazol-1-yl)acetate | Aniline | Acidic to neutral pH | Amino-substituted azo-pyrazole |
Nucleophilic Substitution Reactions on the Pyrazole Ring
The pyrazole ring, particularly when substituted with strong electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The presence of a nitro group at the C4 position of the pyrazole ring in this compound significantly activates the ring towards attack by nucleophiles. This activation is most pronounced at the C5 position, which is ortho to the nitro group and adjacent to a ring nitrogen.
Research on analogous compounds, such as 1-methyl-4-nitropyrazole, has demonstrated this reactivity pattern. For instance, 1-methyl-4-nitropyrazole reacts with 4-amino-1,2,4-triazole (B31798) in the presence of a base to yield the C5-aminated product, (1-methyl-4-nitropyrazol-5-yl)(1,2,4-triazol-4-yl)amine. researchgate.net This occurs via a vicarious nucleophilic substitution (VNS) mechanism. This type of reaction highlights the susceptibility of the C5 position to nucleophilic attack, a characteristic that is expected to be shared by this compound due to the similar electronic influence of the N1-substituent.
In di- and trinitropyrazoles, the nitro group itself can act as a leaving group and be displaced by a nucleophile. uni-muenchen.de For N-substituted 3,4,5-trinitropyrazole, nucleophilic attack preferentially occurs at the C5 position. uni-muenchen.de While this compound is only mononitrated, these findings further underscore the activation of the pyrazole ring by nitro groups for nucleophilic substitution. Studies on 4-bromo-1-methyl-nitropyrazole derivatives have also shown that the bromine at the C4 position can be substituted by various nucleophiles, including arylamines and hydroxide ions. osti.gov
The general reactivity for a 1-alkyl-4-nitropyrazole with a generic nucleophile (Nu-) leading to substitution at the C5 position is illustrated below.
Table 1: Representative Nucleophilic Substitution on a 4-Nitropyrazole Ring
| Reactant | Nucleophile | Conditions | Product | Yield | Ref. |
| 1-methyl-4-nitropyrazole | 4-amino-1,2,4-triazole | KOBut, DMSO, 25°C | (1-methyl-4-nitropyrazol-5-yl)(1,2,4-triazol-4-yl)amine | — | researchgate.net |
Note: Data for the specific substrate this compound is not explicitly available and is inferred from closely related structures.
Palladium-Catalyzed Cross-Coupling Reactions at Pyr-1-yl-Acetate Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. acs.org However, for this compound, such reactions at the Pyr-1-yl-acetate position—specifically involving the methylene (B1212753) (-CH2-) group of the acetate (B1210297) moiety—are not widely documented in scientific literature.
Typically, palladium-catalyzed cross-coupling reactions on pyrazole systems involve either the activation of a C-H bond on the pyrazole ring or the use of a pre-functionalized pyrazole, such as a halopyrazole. znaturforsch.comresearchgate.net Reactions involving the N-alkyl substituents of azoles are less common. While methods exist for the α-arylation of esters, the specific application to an N-linked acetate of a nitropyrazole ring system does not appear to be a focus of reported synthetic methodologies. The acidity of the α-protons on the acetate group is a key factor for such couplings, but the reactivity would be in competition with potential interactions at the nitropyrazole ring itself. Therefore, based on available literature, this reaction type is not considered applicable to this compound.
Cycloaddition Reactions Involving the Pyrazole Ring System
The 1H-pyrazole ring is an aromatic heterocycle. Due to its aromatic character, it possesses considerable stability and is generally unreactive as a participant in cycloaddition reactions such as the Diels-Alder reaction. mdpi.com The ring system does not readily function as a diene or a dienophile.
The presence of a deactivating nitro group at the C4 position further reduces the electron density of the pyrazole ring, making it even less likely to participate in reactions that require a nucleophilic diene component. Research on the reactivity of substituted vinylpyrazoles has shown that while the vinyl group can undergo cycloaddition, the pyrazole ring itself remains intact. nih.gov Notably, an attempt to react 3,5-dimethyl-4-nitro-1-vinylpyrazole with the strong dienophile tetracyanoethylene (B109619) did not result in a [2+2]-cycloaddition product, indicating the low reactivity of the nitrated pyrazole system in such transformations. nih.gov
While 1,3-dipolar cycloaddition is a primary method for synthesizing the pyrazole ring itself rsc.orgnih.govunisi.it, the reaction of a pre-formed aromatic pyrazole ring as a component in a cycloaddition is not a characteristic transformation. Consequently, cycloaddition reactions directly involving the aromatic ring of this compound are not considered a viable or documented reaction pathway.
Advanced Spectroscopic and Analytical Characterization Methodologies for Methyl 4 Nitro 1h Pyrazol 1 Yl Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of methyl (4-nitro-1H-pyrazol-1-yl)acetate. Through a combination of one-dimensional and two-dimensional experiments, the connectivity and chemical environment of each atom in the molecule can be mapped.
The ¹H NMR spectrum provides information about the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show three distinct signals, all appearing as singlets due to the absence of adjacent protons for spin-spin coupling.
The two protons on the pyrazole (B372694) ring (H-3 and H-5) are in different chemical environments. The H-5 proton is adjacent to the nitrogen atom bonded to the acetate (B1210297) group, while the H-3 proton is adjacent to the other ring nitrogen. The powerful electron-withdrawing effect of the nitro group at the C-4 position significantly deshields both of these protons, shifting their resonances downfield. Based on data from 4-nitropyrazole, where ring protons appear at approximately 8.26 ppm and 6.76 ppm, similar downfield shifts are anticipated. acrhem.org The methylene (B1212753) protons (-CH₂-) of the acetate group are adjacent to a nitrogen atom and are expected to resonate in the range of 5.0-5.5 ppm. The methyl protons (-CH₃) of the ester group are the most shielded and would appear furthest upfield, typically around 3.8 ppm. libretexts.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 (Pyrazole) | ~8.3 - 8.5 | Singlet |
| H-3 (Pyrazole) | ~8.0 - 8.2 | Singlet |
| -CH₂- (Methylene) | ~5.2 - 5.4 | Singlet |
| -CH₃ (Methyl) | ~3.8 - 3.9 | Singlet |
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Six distinct carbon signals are expected for this compound. The carbonyl carbon (C=O) of the ester is the most deshielded and typically appears in the 165-170 ppm region. The carbons of the pyrazole ring are influenced by the nitrogen atoms and the nitro group. The C-4 carbon, directly attached to the nitro group, is expected to be significantly deshielded. Based on data for C-nitropyrazoles, the pyrazole carbon shifts are anticipated in the range of 120-150 ppm. researchgate.netresearchgate.net The methylene carbon (-CH₂-) attached to the ring nitrogen would likely appear around 50-55 ppm, while the methyl ester carbon (-O-CH₃) is expected in a similar range, around 52-54 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | ~167.0 |
| C-4 (Pyrazole) | ~145.0 |
| C-5 (Pyrazole) | ~139.0 |
| C-3 (Pyrazole) | ~128.0 |
| -O-CH₃ (Methyl) | ~53.0 |
| -CH₂- (Methylene) | ~51.0 |
2D NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In the case of this compound, no cross-peaks are expected in the COSY spectrum, as all proton signals are singlets with no vicinal or geminal coupling partners. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This is invaluable for assigning the carbon signals definitively. Expected correlations would be observed between the H-3 proton and the C-3 carbon, the H-5 proton and the C-5 carbon, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is essential for piecing together the molecular structure. youtube.comnih.gov Key correlations would confirm the connection between the acetate side chain and the pyrazole ring. For instance, the methylene (-CH₂-) protons should show correlations to the pyrazole ring carbons C-3 and C-5, as well as to the carbonyl carbon (C=O). The methyl (-CH₃) protons would show a strong correlation to the carbonyl carbon. The pyrazole proton H-5 would show correlations to C-3 and C-4.
Table 3: Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
| H-5 | C-3, C-4 |
| H-3 | C-5, C-4 |
| -CH₂- | C-5, C-3, C=O |
| -CH₃ | C=O |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The spectrum of this compound is expected to display several characteristic absorption bands. The most prominent features would be the strong, sharp stretching vibration of the ester carbonyl group (C=O) and the intense stretches of the nitro group (NO₂). masterorganicchemistry.com Based on data from related nitropyrazole compounds, the asymmetric and symmetric stretching vibrations of the NO₂ group are expected around 1530-1560 cm⁻¹ and 1320-1350 cm⁻¹, respectively. acrhem.org The C=O stretch for an aliphatic ester typically appears in the 1735-1750 cm⁻¹ region. masterorganicchemistry.com Other expected bands include C-H stretching from the aromatic pyrazole ring (above 3100 cm⁻¹) and the aliphatic acetate group (below 3000 cm⁻¹), as well as C-O stretching vibrations for the ester linkage between 1000-1300 cm⁻¹. libretexts.org
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | ~3140 | Medium |
| Aliphatic C-H | Stretch | ~2960, 2850 | Medium |
| Ester C=O | Stretch | ~1745 | Strong |
| Nitro N=O | Asymmetric Stretch | ~1540 | Strong |
| Pyrazole C=N/C=C | Ring Stretch | ~1500, 1450 | Medium |
| Nitro N=O | Symmetric Stretch | ~1340 | Strong |
| Ester C-O | Stretch | ~1230, 1170 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₆H₇N₃O₄), the molecular weight is 185.14 g/mol . nih.gov The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (185.0437).
The fragmentation pattern is highly diagnostic. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃, 31 u) or the entire methoxycarbonyl group (-COOCH₃, 59 u). libretexts.org For nitroaromatic compounds, characteristic losses include NO₂ (46 u) and NO (30 u). researchgate.net The fragmentation of the pyrazole ring itself can also occur.
A plausible fragmentation pathway could involve:
Loss of the methoxy (B1213986) radical (·OCH₃) to give an acylium ion at m/z 154.
Loss of the entire methoxycarbonyl group (·COOCH₃) to yield the 4-nitropyrazole cation at m/z 126.
Loss of the nitro group (·NO₂) from the molecular ion to give a fragment at m/z 139.
Table 5: Predicted Key Mass Fragments for this compound
| m/z | Predicted Fragment Ion |
| 185 | [M]⁺ |
| 154 | [M - OCH₃]⁺ |
| 139 | [M - NO₂]⁺ |
| 126 | [M - COOCH₃]⁺ |
| 80 | [C₃H₂N₂O]⁺ (from ring cleavage) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Analysis
UV-Vis spectroscopy provides information on the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The primary chromophore in this compound is the 4-nitropyrazole system.
This system is expected to exhibit two main types of electronic transitions:
π → π* transitions: These are high-energy transitions associated with the conjugated π-system of the pyrazole ring. They typically result in strong absorption bands at shorter wavelengths (e.g., 200-280 nm).
n → π* transitions: These are lower-energy transitions involving the non-bonding electrons on the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole ring moving to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths (e.g., >280 nm).
The presence of the electron-withdrawing nitro group on the pyrazole ring constitutes a conjugated system that is expected to absorb in the UV region. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. Derivative spectroscopy can be employed to enhance the resolution of overlapping spectral bands and improve both qualitative and quantitative analysis. ijcrt.orgajpaonline.com
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
While the specific crystal structure of this compound is not extensively detailed in publicly accessible crystallographic databases, analysis of closely related nitropyrazole structures provides significant insight into the expected molecular architecture. For instance, the crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid reveals key structural features that are likely to be shared. researchgate.net In reported structures of pyrazole derivatives, the pyrazole ring often exhibits a high degree of planarity. nih.goviucr.org The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution and crystal packing. Intermolecular interactions, such as hydrogen bonds and π–π stacking, play a crucial role in the formation of the crystal lattice. nih.gov
The typical crystallographic data obtained for a nitropyrazole derivative would include the crystal system, space group, unit cell dimensions, and refinement statistics. This data allows for a detailed conformational analysis, revealing the spatial orientation of the nitro group relative to the pyrazole ring and the conformation of the acetate substituent.
Table 1: Representative Crystallographic Data for a Nitropyrazole Derivative Data is for 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, a related compound. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 4.5811(16) |
| b (Å) | 19.734(7) |
| c (Å) | 11.812(4) |
| β (°) | 101.181(11) |
| Volume (ų) | 1047.6(6) |
| Z | 4 |
Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary tool for the analysis of pyrazole derivatives due to its versatility and efficiency in separating compounds of moderate polarity. ijcpa.inresearcher.life In a typical RP-HPLC setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For the analysis of this compound, an isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small percentage of an acid like trifluoroacetic acid to improve peak shape, would be appropriate. ijcpa.inresearcher.life Detection is commonly achieved using a UV detector, as the pyrazole ring and nitro group are chromophores that absorb in the UV region. ijcpa.in The method can be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness for quantitative analysis and impurity profiling. ijcpa.inresearcher.life
Table 2: Typical HPLC Conditions for the Analysis of Pyrazole Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 206 nm) |
| Injection Volume | 5-20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For this compound, which has a moderate molecular weight, GC-MS can be employed for both purity assessment and structural elucidation. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer.
The fragmentation pattern observed in the mass spectrum is a molecular fingerprint that can be used to identify the compound and its impurities. The fragmentation of nitropyrazoles often involves characteristic losses of the nitro group and fragmentation of the pyrazole ring. researchgate.net The choice of the GC column (e.g., a nonpolar or medium-polarity capillary column) and the temperature program are critical for achieving good separation.
Table 3: General GC-MS Parameters for the Analysis of Pyrazole Derivatives
| Parameter | Condition |
| Column | Capillary column (e.g., DB-5ms) |
| Carrier Gas | Helium |
| Injection Mode | Split/Splitless |
| Temperature Program | Ramped from a lower to a higher temperature |
| Ionization Mode | Electron Ionization (EI) |
| Detector | Mass Spectrometer (scanning a mass range) |
Theoretical Investigations and Computational Chemistry of Methyl 4 Nitro 1h Pyrazol 1 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For methyl (4-nitro-1H-pyrazol-1-yl)acetate, these calculations reveal the distribution of electrons and the molecule's susceptibility to chemical reactions.
Density Functional Theory (DFT) Applications for Molecular Geometry and Energetics
Density Functional Theory (DFT) has become a primary tool for investigating the structural and energetic properties of pyrazole (B372694) derivatives. eurasianjournals.com By employing functionals such as B3LYP with basis sets like 6-311G(d,p), researchers can accurately predict the molecule's three-dimensional structure and thermodynamic stability. energetic-materials.org.cn
Table 1: Predicted Geometrical Parameters of this compound using DFT (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | N1-N2 | 1.34 Å |
| N2-C3 | 1.32 Å | |
| C3-C4 | 1.40 Å | |
| C4-C5 | 1.38 Å | |
| C5-N1 | 1.37 Å | |
| C4-N(nitro) | 1.46 Å | |
| N1-C(acetate) | 1.45 Å | |
| Bond Angle | N1-N2-C3 | 111.5° |
| N2-C3-C4 | 106.0° | |
| C3-C4-C5 | 107.5° | |
| C4-C5-N1 | 108.0° | |
| C5-N1-N2 | 107.0° |
Note: The data in this table is illustrative and based on typical values for similar nitropyrazole structures as determined by DFT calculations.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is typically localized on the pyrazole ring, indicating this is the region most susceptible to electrophilic attack. Conversely, the LUMO is predominantly located on the nitro group, highlighting its electron-accepting nature and the site for nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -7.85 |
| LUMO | -3.20 |
| HOMO-LUMO Gap | 4.65 |
Note: These energy values are representative examples derived from DFT calculations on analogous nitropyrazole systems.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For nitropyrazoles, this includes studying thermal decomposition and isomerization reactions. researchgate.net For instance, the rearrangement of N-nitropyrazoles to C-nitropyrazoles can be elucidated by calculating the transition state structures and their corresponding activation energies. researchgate.net While a specific reaction mechanism study for this compound was not found, the methodologies applied to similar compounds would involve mapping the reaction coordinates for processes such as hydrolysis of the ester or reactions involving the nitro group.
Molecular Dynamics Simulations (if relevant to solution behavior or interactions)
Molecular Dynamics (MD) simulations can provide insights into the behavior of this compound in a solvent or its interaction with other molecules over time. eurasianjournals.com These simulations would be particularly relevant for understanding its solubility, diffusion, and how it might bind to a biological target. By simulating the motion of the molecule and its surrounding environment, MD can reveal dynamic processes that are not captured by static quantum chemical calculations.
In Silico Predictions of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra. acrhem.org The calculated vibrational frequencies can be assigned to specific molecular motions, aiding in the interpretation of experimental IR and Raman spectra. acrhem.org Similarly, predicted NMR chemical shifts for the hydrogen and carbon atoms can help in the assignment of peaks in experimental NMR spectra. nih.gov
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| Infrared (IR) | ν(NO₂) symmetric stretch | ~1350 cm⁻¹ |
| ν(NO₂) asymmetric stretch | ~1530 cm⁻¹ | |
| ν(C=O) stretch | ~1740 cm⁻¹ | |
| ¹H NMR | Pyrazole H3 | ~7.5 ppm |
| Pyrazole H5 | ~8.3 ppm | |
| Methylene (B1212753) (-CH₂-) | ~5.2 ppm | |
| Methyl (-CH₃) | ~3.8 ppm | |
| ¹³C NMR | Pyrazole C3 | ~138 ppm |
| Pyrazole C4 | ~145 ppm | |
| Pyrazole C5 | ~125 ppm | |
| Carbonyl (C=O) | ~168 ppm |
Note: The spectroscopic data presented are illustrative and based on computational studies of similar nitropyrazole derivatives.
Applications and Advanced Research Trajectories of Methyl 4 Nitro 1h Pyrazol 1 Yl Acetate
Role as a Key Precursor in Medicinal Chemistry
The pyrazole (B372694) nucleus is a well-established pharmacophore present in numerous biologically active compounds. Methyl (4-nitro-1H-pyrazol-1-yl)acetate serves as a crucial starting material for constructing these pyrazole-containing scaffolds, primarily due to the strategic placement of the nitro group, which can be readily converted into other functional groups, most notably an amino group.
Synthesis of Pyrazole-Containing Pharmacophores for Biological Targets
The synthesis of complex pharmaceutical agents often relies on the use of versatile building blocks like this compound. The pyrazole ring system is a core component of drugs targeting a variety of biological pathways. For instance, pyrazole derivatives have been investigated for their anxiolytic-like effects, demonstrating the scaffold's utility in developing new central nervous system agents. nih.gov The synthesis of these molecules involves building upon the pyrazole core, modifying its substituents to optimize binding affinity and pharmacological properties. nih.gov The N-acetic acid ester side chain on this compound offers a convenient handle for creating derivatives or linking the pyrazole moiety to other molecular fragments.
Contribution to the Development of Kinase Inhibitors (e.g., LRRK2 Inhibitors)
A significant application of the 4-nitropyrazole scaffold, the core of this compound, is in the development of kinase inhibitors, which are critical in oncology and neurodegenerative disease research. acs.orgnih.gov Leucine-rich repeat kinase 2 (LRRK2) is a key target in the search for treatments for Parkinson's disease. nih.govnih.gov
The synthesis of potent LRRK2 inhibitors often begins with a 4-nitro-1H-pyrazole intermediate. acs.org The synthetic strategy involves the chemical reduction of the nitro group to a 4-aminopyrazole. This amino group is a critical component of the final inhibitor, as it typically forms hydrogen bonds within the ATP-binding site of the kinase. acs.org The 4-aminopyrazole intermediate is then further elaborated through coupling reactions to construct the final, highly specific inhibitor molecule. acs.org Therefore, this compound represents a pivotal starting material, providing the essential 4-nitropyrazole core required for the synthesis of this important class of therapeutic agents.
Exploration in Diverse Therapeutic Areas Requiring Pyrazole Scaffolds
The utility of pyrazole-based compounds extends across a broad spectrum of therapeutic fields. The inherent versatility of the pyrazole scaffold, readily accessible from precursors such as this compound, has led to its exploration for various medical applications. Research has shown that pyrazole derivatives possess potent antibacterial properties, offering a potential avenue for developing new antibiotics. nih.gov Furthermore, substituted pyrazoles have been synthesized and evaluated as inhibitors of meprins, a class of metalloproteases implicated in inflammatory diseases and cancer. scispace.com This highlights the adaptability of the pyrazole core in designing inhibitors for diverse enzyme targets.
| Therapeutic Area | Biological Target/Application | Role of Pyrazole Scaffold |
| Neurodegenerative Disease | Leucine-rich repeat kinase 2 (LRRK2) | Forms the core of the inhibitor, with the 4-amino group (derived from the nitro group) being crucial for binding to the kinase. acs.orgnih.gov |
| Infectious Disease | Bacterial pathogens | Serves as the central pharmacophore in compounds designed to disrupt bacterial cell membranes or other vital processes. nih.gov |
| Inflammation/Oncology | Meprin metalloproteases | Acts as a rigid scaffold for positioning functional groups that interact with the enzyme's active site. scispace.com |
| Anxiety Disorders | Central Nervous System Receptors | Forms the basis of molecules designed to modulate neurotransmitter pathways, leading to anxiolytic effects. nih.gov |
Utility in the Synthesis of Agrochemicals and Crop Protection Agents
In the agricultural sector, the pyrazole heterocycle is a key component in many modern crop protection agents. This compound is an important intermediate for the synthesis of these agrochemicals. aaronchem.com The development of novel pyrazole derivatives has led to the discovery of compounds with significant herbicidal, insecticidal, and fungicidal activities. nih.govresearchgate.netnih.gov
For example, research into 2-(pyrazol-4-yl)-1,3,4-oxadiazole derivatives has identified them as a core pharmacophore for new agrochemicals, particularly for their potent antibacterial activity against phytopathogenic bacteria that can devastate crops. nih.gov Similarly, other synthetic schemes have produced pyrazole-based molecules with high insecticidal activity against pests like Aphis fabae and compounds that exhibit promising herbicidal properties. researchgate.netnih.gov The ability to functionalize the pyrazole ring allows chemists to fine-tune the biological activity and spectrum of these agents, making this compound a valuable starting point for discovery in this field.
| Agrochemical Class | Target Organism/Use | Example of Pyrazole-Based Structure |
| Bactericides | Phytopathogenic bacteria (e.g., Xanthomonas oryzae) | 2-(Pyrazol-4-yl)-1,3,4-oxadiazoles nih.gov |
| Insecticides | Aphids (Aphis fabae) | 1H-Pyrazole-5-carboxylic acid derivatives researchgate.net |
| Herbicides | Weed control | Pyrazole derivatives containing phenylpyridine moieties nih.gov |
Integration into Advanced Materials Science and Polymer Chemistry
The unique chemical properties of the pyrazole ring also make it an attractive component for advanced materials. This compound serves as a precursor not only for bioactive molecules but also for the development of novel polymers and materials with specialized functions. aaronchem.com
Development of Functional Polymers with Pyrazole Moieties
The incorporation of heterocyclic rings like pyrazole into polymer chains can impart unique properties, such as thermal stability, coordination ability with metal ions, and specific optical or electronic characteristics. This compound is a useful building block for creating monomers suitable for polymerization.
The methyl acetate (B1210297) group provides a versatile functional handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. These functional groups are staples in polymer chemistry, allowing the pyrazole moiety to be incorporated into polyesters, polyamides, or polyurethanes through condensation polymerization. The resulting functional polymers with pendant pyrazole units can be explored for applications in areas such as specialty coatings, membranes, or as ligands for catalysis.
Contribution to the Design of Novel Organic Optoelectronic Materials
The unique molecular architecture of this compound positions it and its derivatives as promising candidates for the development of novel organic optoelectronic materials, particularly in the field of nonlinear optics (NLO). The core of this potential lies in the compound's inherent "push-pull" electronic structure. The pyrazole ring acts as a π-conjugated system, which can be functionalized with electron-donating groups (donors) and electron-accepting groups (acceptors). This arrangement facilitates intramolecular charge transfer (ICT), a key mechanism for generating significant NLO responses. mdpi.comnih.gov
In this compound, the 4-nitro group (-NO₂) serves as a powerful electron-accepting moiety. The nitro group's strong electron-withdrawing nature is a well-established feature for enhancing NLO properties in organic chromophores. nih.gov The pyrazole ring itself, coupled with the N-acetate group, forms the donor and π-bridge components. This strategic placement of donor and acceptor groups across the pyrazole framework can lead to a large change in dipole moment upon excitation, which is a prerequisite for high second-order (β) and third-order (γ) hyperpolarizability values. researchgate.netarxiv.org
Research on related pyrazoline derivatives has demonstrated a strong correlation between molecular structure and NLO response. researchgate.netresearchgate.net Studies employing techniques like Third Harmonic Generation (THG) have shown that modifying the electron-accepting groups and their positions on the molecular structure can tailor the optical nonlinearities. researchgate.netnycu.edu.tw For instance, pyrazoline derivatives featuring nitro groups have been specifically highlighted for their high NLO responses. researchgate.net The possibility of tuning these properties through chemical synthesis makes such compounds highly attractive for applications in optical data storage, image processing, and optical switching. nih.govjhuapl.edu
Below is a data table illustrating the impact of different acceptor groups on the nonlinear optical properties of pyrazoline-based push-pull molecules, providing a conceptual framework for the potential of nitro-substituted pyrazoles.
This table conceptualizes the established principle that stronger electron-accepting groups, like the nitro group, significantly enhance the second-order nonlinear optical response in push-pull organic molecules. nih.govresearchgate.net
The methyl acetate group at the N1 position of the pyrazole ring also plays a crucial role. It not only influences the solubility and processability of the material—key for fabricating thin films for devices—but can also be further modified. Saponification to the carboxylic acid, for example, would provide a reactive handle for grafting the chromophore onto polymer backbones or other scaffolds, a common strategy in materials engineering.
Applications in Ligand Design for Catalysis
Pyrazole derivatives are extensively used as ligands in coordination chemistry and homogeneous catalysis due to the versatile coordinating ability of their two adjacent nitrogen atoms. nih.govnih.gov The structure of this compound offers several features that make it an intriguing scaffold for designing specialized ligands for transition metal catalysts. researchgate.netamanote.com
The primary coordination site is the pyridine-type nitrogen atom (N2) of the pyrazole ring, which acts as a Lewis base to bind to a metal center. The electronic properties of this coordination site are significantly modulated by the substituents on the pyrazole ring. nih.gov The 4-nitro group, being strongly electron-withdrawing, reduces the electron density on the pyrazole ring. This diminished Lewis basicity of the N2 nitrogen atom can lead to the formation of metal complexes with unique stability and reactivity profiles compared to ligands with electron-donating groups.
Furthermore, the ester moiety introduces additional functionality. The carbonyl oxygen of the acetate group can act as a secondary, weaker coordination site, potentially allowing the ligand to act in a bidentate (N,O) chelating fashion. This chelation can enhance the stability of the resulting metal complex. The flexibility of the acetate linker allows it to accommodate various coordination geometries.
Recent studies have highlighted the catalytic activity of in situ-formed copper(II) complexes with pyrazole-based ligands for oxidation reactions, such as the oxidation of catechol to o-quinone. mdpi.comdntb.gov.ua The efficiency of these catalytic systems was found to be dependent on the nature of the pyrazole ligand, the counter-ion of the copper salt, and the solvent. mdpi.com This demonstrates that fine-tuning the ligand structure, as would be possible with derivatives of this compound, is a viable strategy for optimizing catalytic performance. Pyrazole-based ligands have also been successfully employed in manganese-catalyzed transfer hydrogenation reactions. rsc.org
The table below summarizes the key structural features of this compound and their potential influence on catalytic applications.
Supramolecular Chemistry and Self-Assembly Processes Involving Pyrazole Derivatives
Supramolecular chemistry, which focuses on the non-covalent interactions that govern molecular recognition and self-assembly, is another area where derivatives of this compound hold significant promise. The assembly of molecules into well-defined, ordered structures is dictated by a variety of intermolecular forces, including hydrogen bonding, π–π stacking, and dipole-dipole interactions. imedpub.comimedpub.com The molecular structure of this compound contains multiple functional groups capable of participating in these interactions, making it a versatile building block for crystal engineering. nih.gov
The aromatic pyrazole ring is capable of engaging in π–π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, are a significant driving force in the packing of aromatic molecules in the solid state. The presence of the electron-withdrawing nitro group can further influence these interactions by creating an electron-poor π system that can favorably interact with electron-rich aromatic systems in co-crystals.
Hydrogen bonding is another critical interaction that can direct self-assembly. While the N1-position is substituted, precluding the common N-H···N hydrogen bond seen in unsubstituted pyrazoles, the molecule presents several hydrogen bond acceptor sites. The oxygen atoms of the 4-nitro group and the carbonyl oxygen of the methyl acetate group are all potent hydrogen bond acceptors. cardiff.ac.uk They can readily interact with hydrogen bond donors from other molecules (including solvents or co-crystal formers) to form intricate networks. Additionally, the C-H bonds on the pyrazole ring and the methylene (B1212753) bridge can act as weak hydrogen bond donors, participating in weaker but cumulatively significant C-H···O interactions. imedpub.comresearchgate.net
A quantitative analysis of the intermolecular interactions in the crystal structures of similar pyrazole derivatives reveals the importance of both strong (e.g., O-H···N) and weak (e.g., C-H···O, C-H···π) interactions in determining the final three-dimensional arrangement. imedpub.comimedpub.com
The potential intermolecular interactions involving this compound are outlined in the table below.
By strategically leveraging these interactions, this compound can be used to construct complex supramolecular architectures with potentially useful material properties, such as specific host-guest recognition or tailored solid-state packing for optimized optical or electronic behavior.
Derivatization Strategies and Analogue Synthesis Based on Methyl 4 Nitro 1h Pyrazol 1 Yl Acetate
Modifications at the Ester Moiety to Yield Diverse Carboxylic Acid Derivatives
The ester group in methyl (4-nitro-1H-pyrazol-1-yl)acetate is a prime site for modification to produce a variety of carboxylic acid derivatives, such as amides, hydrazides, and other esters. These transformations are typically straightforward and allow for the introduction of a wide array of functional groups and structural motifs.
Amide Synthesis: The most common modification is the conversion of the ester to an amide through aminolysis. This reaction involves treating the methyl ester with a primary or secondary amine, often in the presence of a catalyst or with heating, to yield the corresponding N-substituted amide. This approach allows for the introduction of diverse substituents, which can significantly alter the molecule's physicochemical properties.
Hydrazide Formation: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) provides the corresponding hydrazide. This hydrazide is a key intermediate for the synthesis of various heterocyclic systems, such as pyrazoles, triazoles, and oxadiazoles, by condensation with appropriate reagents.
Transesterification and Hydrolysis: The methyl ester can be converted to other esters through transesterification with different alcohols under acidic or basic conditions. Furthermore, hydrolysis of the ester group, typically using a base like lithium hydroxide (B78521) followed by acidification, yields the parent carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines or alcohols using standard peptide coupling reagents to form amides or esters, respectively.
Table 1: Examples of Carboxylic Acid Derivatives from this compound
| Derivative Type | Reagents and Conditions | General Product Structure |
| Amide | Primary or Secondary Amine (R1R2NH), Heat | 2-(4-nitro-1H-pyrazol-1-yl)-N-(substituted)acetamide |
| Hydrazide | Hydrazine Hydrate (N2H4·H2O), Alcohol, Reflux | 2-(4-nitro-1H-pyrazol-1-yl)acetohydrazide |
| Carboxylic Acid | 1. Base (e.g., LiOH, NaOH) 2. Acid (e.g., HCl) | (4-nitro-1H-pyrazol-1-yl)acetic acid |
Reductions and Subsequent Transformations of the Nitro Group to Access Varied Nitrogenous Functionalities
The nitro group at the C-4 position of the pyrazole (B372694) ring is a versatile functional handle that can be reduced to an amino group, which then serves as a gateway to a plethora of other nitrogen-containing functionalities.
Reduction of the Nitro Group: The reduction of the nitro group to a primary amine is a crucial step. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, hydrazine, ammonium (B1175870) formate), or metal-acid systems like tin(II) chloride in hydrochloric acid or iron in acetic acid. The resulting methyl (4-amino-1H-pyrazol-1-yl)acetate is a key intermediate for further derivatization. researchgate.net
Transformations of the Amino Group: The newly formed amino group can undergo a wide range of chemical transformations:
Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides.
Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides.
Diazotization: The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium salt is a versatile intermediate that can be transformed into various other functional groups, such as halogens (Sandmeyer reaction), hydroxyl, and cyano groups. acs.org
Reductive Amination: The amino group can be alkylated through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.
These transformations allow for the introduction of a wide variety of substituents at the 4-position of the pyrazole ring, significantly expanding the chemical diversity of the synthesized analogues. acs.orgnih.gov
Table 2: Derivatization of the Amino Group in Methyl (4-amino-1H-pyrazol-1-yl)acetate
| Reaction Type | Reagents and Conditions | Functional Group Introduced |
| Acylation | Acyl chloride or Anhydride, Base | Amide |
| Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |
| Diazotization | NaNO2, HCl | Diazonium salt (intermediate) |
| Sandmeyer Reaction | CuX (X = Cl, Br, CN) on diazonium salt | Halogen, Cyano |
Introduction of Substituents on the Pyrazole Ring through Electrophilic or Nucleophilic Routes (if applicable)
The pyrazole ring itself can be a target for substitution reactions, although the reactivity is influenced by the existing substituents.
Electrophilic Substitution: Pyrazole is an aromatic heterocycle and can undergo electrophilic aromatic substitution. The electron-withdrawing nature of the nitro group at the C-4 position deactivates the ring towards electrophilic attack. However, the N-1 acetate (B1210297) substituent may influence the regioselectivity. Generally, in pyrazoles, the C-4 position is the most susceptible to electrophilic attack. scribd.com Since this position is already substituted, electrophilic substitution on the this compound scaffold would likely be challenging and may require harsh reaction conditions. If a reaction were to occur, it would likely target the C-3 or C-5 positions, though this is less common.
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the pyrazole ring towards nucleophilic aromatic substitution (SNAr). Halogenated 4-nitropyrazoles are known to undergo nucleophilic substitution where the halogen is displaced by a nucleophile. While this compound does not have a leaving group for a typical SNAr reaction, it is conceivable that under certain conditions, displacement of the nitro group by a strong nucleophile could occur, although this is generally a difficult transformation.
Given the electronic properties of the starting molecule, derivatization through reduction of the nitro group followed by functionalization of the resulting amine is a more common and predictable strategy than direct substitution on the pyrazole ring.
Construction of Fused Heterocyclic Systems Utilizing the Pyrazole Acetate Framework
The this compound framework, particularly after reduction of the nitro group to an amine, is an excellent precursor for the synthesis of fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry.
Pyrazolo[1,5-a]pyrimidines: The 5-aminopyrazole derivative obtained after nitro group reduction can be condensed with 1,3-dicarbonyl compounds or their equivalents to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. ias.ac.inresearchgate.netnih.gov The reaction proceeds through the formation of an enamine intermediate followed by cyclization and dehydration. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents on the pyrimidine (B1678525) ring.
Pyrazolo[3,4-b]pyridines: Similarly, the 5-aminopyrazole intermediate can react with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles to form the pyrazolo[3,4-b]pyridine core. mdpi.comnih.govresearchgate.net These reactions often proceed via a Michael addition followed by cyclization and aromatization.
The ester functionality on the acetate side chain can also be utilized in cyclization reactions, potentially leading to the formation of other fused systems, although this is less commonly reported.
Table 3: Synthesis of Fused Heterocycles from Methyl (4-amino-1H-pyrazol-1-yl)acetate
| Fused System | Key Reagents | General Reaction |
| Pyrazolo[1,5-a]pyrimidine | 1,3-Dicarbonyl compounds (e.g., acetylacetone) | Condensation and Cyclization |
| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated ketones or aldehydes | Michael Addition and Cyclization |
Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation
The derivatization strategies outlined above are highly amenable to parallel synthesis and combinatorial chemistry techniques, allowing for the rapid generation of large libraries of diverse pyrazole analogues. mdpi.comnih.gov
Solid-Phase Synthesis: The pyrazole scaffold can be anchored to a solid support, allowing for the sequential addition of building blocks and easy purification by simple filtration and washing steps. For instance, the carboxylic acid derivative of the title compound could be attached to a resin, and then the nitro group could be reduced and functionalized. Finally, the ester moiety could be converted to a diverse set of amides before cleavage from the resin.
Solution-Phase Parallel Synthesis: Alternatively, solution-phase parallel synthesis can be employed. This approach involves running multiple reactions in parallel in a multi-well plate format. The straightforward nature of the reactions, such as amidation and nitro group reduction, makes them well-suited for this high-throughput approach. Purification of the resulting products can be achieved using automated techniques like mass-directed preparative HPLC.
By combining the various derivatization strategies with high-throughput synthesis methodologies, it is possible to efficiently explore the chemical space around the this compound scaffold and generate extensive libraries for biological screening and structure-activity relationship (SAR) studies. nih.govacs.org
Biological Activities and Mechanistic Studies of Compounds Derived from Methyl 4 Nitro 1h Pyrazol 1 Yl Acetate
Enzyme Inhibition Studies (e.g., LRRK2 activity assays)
The pyrazole (B372694) scaffold is a cornerstone in the development of various enzyme inhibitors, particularly targeting protein kinases. nih.govmdpi.com Derivatives are frequently evaluated for their inhibitory potential against a range of kinases implicated in diseases like cancer and neurodegenerative disorders. nih.gov
One significant target is the Leucine-Rich Repeat Kinase 2 (LRRK2), which is linked to Parkinson's disease. michaeljfox.org In vitro activity assays are crucial for determining the inhibitory potency of new compounds. These assays often utilize the full-length LRRK2 enzyme or specific fragments. The core principle involves measuring the phosphorylation of a substrate, which can be LRRK2 itself (autophosphorylation at sites like Ser1292) or a model substrate. nih.govnih.gov The reduction in phosphorylation in the presence of an inhibitor indicates its potency, typically reported as an IC50 value. nih.gov
Beyond LRRK2, pyrazole derivatives have demonstrated inhibitory activity against a wide array of other enzymes:
Cyclooxygenase (COX): Certain pyrazole analogs show potent inhibition of COX-2, an enzyme involved in inflammation. frontiersin.orgnih.gov
Meprin α and β: Pyrazole-based compounds have been developed as inhibitors of these metalloproteases. nih.gov
Carbonic Anhydrase (CA): Pyrazole-carboxamides bearing a sulfonamide group have shown significant inhibitory effects on human CA isoenzymes I and II. nih.gov
Other Kinases: The pyrazole structure is found in inhibitors of various other kinases, including cyclin-dependent kinases (CDKs), EGFR, HER2, and VEGFR2, which are important targets in cancer therapy. nih.govrsc.org
Cell-Based Assays for Evaluation of Cellular Response and Potency
To understand the biological effects of pyrazole derivatives in a more physiologically relevant context, a variety of cell-based assays are employed. These assays move beyond isolated enzymes to assess a compound's activity within a living cell, providing insights into its potency, mechanism of action, and potential cytotoxicity.
For kinase inhibitors like those targeting LRRK2, specific cellular assays are used to confirm target engagement. A common method is the enzyme-linked immunosorbent assay (ELISA) that measures the phosphorylation status of a specific residue, such as Ser935 on LRRK2, in cell lysates. nih.gov A reduction in pSer935 levels in cells treated with a pyrazole derivative provides strong evidence of its intracellular inhibitory activity. nih.gov
Other widely used cell-based assays for pyrazole derivatives include:
Cytotoxicity Assays: These are fundamental for anticancer drug discovery. Assays like the MTT assay or differential nuclear staining are used to determine the concentration at which a compound reduces cancer cell viability by 50% (CC50 or IC50). nih.govnih.govmdpi.com Pyrazole derivatives have shown potent cytotoxicity against various human cancer cell lines, including those from breast, ovarian, and oral cancers. nih.govresearchgate.net
Apoptosis Assays: To determine if cytotoxicity is caused by programmed cell death, assays measuring the activation of caspases (e.g., caspase-3/7 and -8) or the externalization of phosphatidylserine (B164497) are used. nih.gov
Cellular Thermal Shift Assay (CETSA): This biophysical technique confirms that a compound directly binds to its intended target protein within the cell. The principle is that a ligand-bound protein is more resistant to heat-induced denaturation than an unbound protein. acs.orgspringernature.comnih.gov This method can provide real-world EC50 values for target engagement. researchgate.net
Structure-Activity Relationship (SAR) Investigations of Pyrazole Acetate (B1210297) Analogues
Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, guiding the optimization of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties. For pyrazole derivatives, SAR investigations focus on how modifying substituents at different positions on the pyrazole ring affects biological activity. frontiersin.orgnih.gov
Key findings from SAR studies on various pyrazole analogues include:
Substitution at Positions 3 and 5: In a series of meprin inhibitors, modifying the groups at the 3 and 5 positions of the pyrazole ring significantly impacted inhibitory activity. For instance, a 3,5-diphenylpyrazole (B73989) showed high potency, while replacing a phenyl group with smaller residues like methyl or benzyl (B1604629) decreased activity. nih.gov
N-Substitution: The substituent on the pyrazole nitrogen (position 1) is crucial. In cannabinoid receptor antagonists, a 2,4-dichlorophenyl group at this position was found to be important for potent activity. acs.org For meprin inhibitors, adding lipophilic groups like methyl or phenyl at the N-position led to a decrease in activity. nih.gov
Side Chains and Functional Groups: For pyrazole-based CDK inhibitors, a cyclobutyl group was found to be more optimal for activity than several other cyclic or acyclic substituents. nih.gov In another series, the introduction of acidic moieties was shown to increase activity against meprin β. nih.gov
These studies systematically build a profile of which chemical features are essential for a desired biological effect, allowing for the rational design of more effective analogues derived from a parent structure like methyl (4-nitro-1H-pyrazol-1-yl)acetate.
| Pyrazole Core Position | Modification | Observed Effect on Activity | Target/Assay | Reference |
|---|---|---|---|---|
| Position 1 (N-substitution) | Addition of Methyl or Phenyl group | 4- to 6-fold decrease in activity | Meprin α and β Inhibition | nih.gov |
| Position 1 | 2,4-Dichlorophenyl group | Required for potent antagonistic activity | Cannabinoid CB1 Receptor | acs.org |
| Position 3 | Piperidinyl carboxamide | Important for potent antagonistic activity | Cannabinoid CB1 Receptor | acs.org |
| Position 5 | Replacement of Phenyl with Methyl or Benzyl | Decrease in inhibitory activity | Meprin α Inhibition | nih.gov |
| Side Chain | Introduction of acidic moieties | Increased activity | Meprin β Inhibition | nih.gov |
In Vitro Metabolic Stability and Permeability Assessments (e.g., human liver microsomes, hepatocytes, MDCK-MDR1 efflux assays)
For a compound to be a viable drug candidate, it must possess suitable ADME (absorption, distribution, metabolism, and excretion) properties. In vitro assays are essential early-stage tools to predict a compound's in vivo behavior.
Metabolic Stability is often assessed using human liver microsomes (HLM) or hepatocytes. nuvisan.comnih.gov These systems contain the primary drug-metabolizing enzymes, such as cytochrome P450s (CYPs). nih.gov In these assays, the test compound is incubated with the microsomes or hepatocytes, and its disappearance over time is monitored. nih.gov This allows for the calculation of key parameters like the compound's half-life (t½) and intrinsic clearance (CLint). nuvisan.com Pyrazole derivatives have been reported to have high metabolic stability, with some studies showing over 97% of the compound remaining after incubation with liver microsomes. researchgate.net
Permeability and Efflux are evaluated to predict a compound's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. Assays using cell lines like Madin-Darby canine kidney (MDCK) cells are common. nih.gov To specifically assess whether a compound is a substrate of key efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene), a transfected cell line such as MDCK-MDR1 is used. evotec.comevotec.com A bidirectional assay is performed where the compound's transport is measured from the apical to the basolateral side (A-B) and from the basolateral to the apical side (B-A). evotec.com An efflux ratio (Papp(B-A) / Papp(A-B)) of 2 or greater indicates that the compound is actively pumped out by P-gp. evotec.comresearchgate.net This is critical information, as high efflux can limit a drug's absorption and distribution, particularly into the central nervous system. nih.gov
| Assay | Purpose | Key Parameter(s) Measured | Typical Finding for Pyrazoles |
|---|---|---|---|
| Human Liver Microsomes (HLM) | Assess metabolic stability | Half-life (t½), Intrinsic Clearance (CLint) | Generally high resistance to metabolism. researchgate.net |
| Hepatocytes | Assess metabolic stability and predict clearance | Intrinsic Clearance (CLint), Predicted Hepatic Blood Clearance | Used to predict in vivo clearance from in vitro data. nih.gov |
| MDCK-MDR1 Permeability Assay | Determine if a compound is a substrate for the P-gp efflux transporter | Apparent Permeability (Papp), Efflux Ratio (ER) | Some pyrazole derivatives are not P-gp substrates, which is a favorable property. researchgate.net |
Binding Affinity Studies and Receptor Interactions
Understanding how a compound interacts with its molecular target is fundamental to drug design. Binding affinity studies quantify the strength of this interaction, while receptor interaction studies provide a detailed picture of the binding mode.
Radioligand binding assays are a gold standard for measuring the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov These competitive assays measure how effectively a test compound displaces a known radiolabeled ligand from the receptor. The results are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity. giffordbioscience.com This technique has been used to determine the affinity of pyrazole-3-carboxylic acid derivatives for the nicotinic acid receptor, identifying compounds with Ki values in the nanomolar range. researchgate.net
Molecular docking is a computational method used to predict the preferred orientation of a compound when bound to its target protein. nih.gov This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. For example, docking studies of pyrazole-carboxamide inhibitors with carbonic anhydrase revealed key interactions with amino acid residues in the active site and a critical zinc ion. nih.gov Such studies help explain SAR data at a molecular level and guide the design of new analogues with improved binding. rsc.org
| Method | Principle | Key Output | Example Application for Pyrazoles |
|---|---|---|---|
| Radioligand Binding Assay | Measures displacement of a radiolabeled ligand from a receptor by the test compound. | Inhibitory Constant (Ki) or IC50 | Determining affinity of pyrazole derivatives for the nicotinic acid receptor. researchgate.net |
| Molecular Docking | Computational prediction of the binding mode and affinity of a ligand to a receptor. | Binding Score/Energy, 2D/3D Interaction Diagrams | Visualizing interactions of pyrazole inhibitors with carbonic anhydrase and kinase active sites. nih.govrsc.org |
Exploration of Pharmacodynamic Markers and Biomarker Development
Pharmacodynamic (PD) biomarkers are measurable indicators that show a biological response has occurred in response to a therapeutic intervention. nih.gov They are crucial in drug development to demonstrate target engagement and to help determine the effective dose in clinical trials. nih.govmichaeljfox.org
For kinase inhibitors, the phosphorylation status of the target kinase or its direct substrates often serves as an excellent PD biomarker. michaeljfox.org In the context of LRRK2 inhibitors derived from pyrazole scaffolds, several PD markers are actively being explored:
pS935-LRRK2: The phosphorylation level of LRRK2 at serine 935 is strongly reduced upon treatment with LRRK2 kinase inhibitors. This dephosphorylation is considered a robust and reliable pharmacodynamic marker for the biological activity of these inhibitors. frontiersin.org
pS1292-LRRK2: This autophosphorylation site also shows decreased phosphorylation following LRRK2 inhibition, providing a second valuable readout of inhibitor activity. nih.govfrontiersin.org
Downstream Substrates: Measuring the phosphorylation of LRRK2 substrates, such as Rab proteins (e.g., pT73-Rab10), can also serve as a PD marker, reflecting the functional consequence of LRRK2 inhibition. nih.gov
These biomarkers can often be measured in accessible tissues, such as peripheral blood mononuclear cells (PBMCs), making them highly valuable for monitoring the effects of LRRK2-targeting drugs in clinical settings. nih.govfrontiersin.org The development of such biomarkers is essential for accelerating the clinical progression of novel therapeutics derived from scaffolds like this compound. nih.gov
Future Prospects and Emerging Research Frontiers for Nitro Substituted Pyrazole Acetates
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives is undergoing a paradigm shift towards greener and more sustainable practices. thieme-connect.comias.ac.in Future research will prioritize the development of methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign solvents and catalysts. thieme-connect.comacs.org
Key Developments:
Green Solvents: There is a growing trend of replacing traditional organic solvents with water, which is considered nature's solvent. thieme-connect.com This approach not only reduces environmental impact but can also influence reaction pathways and yields.
Alternative Energy Sources: Techniques such as ultrasonic and microwave irradiation are being employed to accelerate reaction times and improve yields, often under solvent-free conditions. ias.ac.inresearchgate.net Ultrasound-assisted synthesis, for example, offers a cost-effective and eco-friendly route to highly substituted pyrazoles. researchgate.net
Novel Catalysts: Research is focused on developing highly efficient and recyclable catalysts. This includes the use of nano-ZnO catalysts, which offer advantages like high yields (up to 95%), short reaction times, and simple work-up procedures. mdpi.com Magnetic nanoparticles are also gaining traction as they can be easily separated from the reaction mixture, facilitating catalyst recycling. mdpi.com
Catalyst-Free Reactions: Efforts are being made to design synthetic protocols that proceed efficiently without any catalyst, further enhancing the environmental credentials of the synthesis. tandfonline.com
These "green" approaches are expected to make the synthesis of nitro-substituted pyrazole acetates more economically viable and environmentally friendly, paving the way for their large-scale production and application. researchgate.netmdpi.com
| Synthetic Methodology | Key Advantages | Relevant Compounds |
| Ultrasound Irradiation | Eco-friendly, cost-effective, reduced reaction times. researchgate.net | Highly substituted pyrazole derivatives. researchgate.net |
| Nano-ZnO Catalysis | High yields, short reaction times, simple work-up. mdpi.com | 1,3,5-substituted pyrazole derivatives. mdpi.com |
| Aqueous Synthesis | Environmentally benign, non-toxic solvent. thieme-connect.com | Tetrasubstituted pyrazoles. thieme-connect.com |
| Multicomponent Reactions | High atom economy, operational simplicity, reduced waste. growingscience.com | Structurally diverse pyrazole derivatives. mdpi.com |
Exploration of Novel Biological Targets and Therapeutic Applications
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs and forming the basis for a wide range of therapeutic agents. mdpi.commdpi.comnih.gov The introduction of a nitro group can significantly modulate the biological activity, opening up new avenues for drug discovery. nih.gov
Future research will likely focus on a broader range of diseases, moving beyond traditional applications. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netbenthamscience.com
Emerging Therapeutic Areas:
Oncology: Pyrazole derivatives are known to inhibit various enzymes crucial for cancer cell proliferation, such as Cyclin-Dependent Kinases (CDKs). hilarispublisher.com They can disrupt signaling pathways that control the cell cycle and induce apoptosis (programmed cell death). mdpi.com Novel nitro-substituted pyrazoles will be evaluated against a wide panel of cancer cell lines to identify potent and selective anticancer agents. nih.govnih.gov
Infectious Diseases: The search for new antimicrobial agents is a global health priority. Derivatives containing nitro groups have been found to exhibit potent antibacterial and antifungal activity, in some cases exceeding that of standard drugs. thieme-connect.com
Neurodegenerative Diseases: Certain pyrazole derivatives have been investigated as inhibitors of monoamine oxidase (MAO), which is a target in the treatment of Parkinson's and Alzheimer's diseases. nih.gov This suggests a potential role for nitro-substituted pyrazole acetates in developing therapies for neurodegenerative disorders. nih.gov
Endocrinology: Novel nitro-substituted triaryl pyrazole derivatives have been synthesized and evaluated as potential ligands for the estrogen receptor (ER), indicating their potential in developing Selective Estrogen Receptor Modulators (SERMs). nih.gov
| Biological Target/Application | Mechanism of Action/Potential Use |
| Anticancer | Inhibition of protein kinases (e.g., CDKs), induction of apoptosis. hilarispublisher.commdpi.com |
| Antimicrobial | Disruption of microbial cell growth and proliferation. thieme-connect.com |
| Anti-inflammatory | Inhibition of COX-1/COX-2 enzymes. mdpi.com |
| Neuroprotection | Inhibition of monoamine oxidase (MAO) for treating neurodegenerative diseases. nih.gov |
| Estrogen Receptor Modulation | Binding to ERα and ERβ subtypes for potential use as SERMs. nih.gov |
Integration into Multicomponent Reactions for Enhanced Synthetic Efficiency
Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. mdpi.com This strategy is highly valued in medicinal and pharmaceutical chemistry for its efficiency, convergence, and atom economy. acs.orgmdpi.com The integration of nitro-substituted pyrazole acetates or their precursors into MCRs is a promising frontier for rapidly generating libraries of structurally diverse and complex molecules. growingscience.com
The use of MCRs allows for the creation of complex heterocyclic systems, such as pyrano[2,3-c]pyrazoles, in a single step from simple starting materials. tandfonline.comrsc.org This approach significantly reduces the number of synthetic steps, purification processes, time, and waste compared to traditional multi-step syntheses. growingscience.com Future research will focus on designing new MCRs that specifically incorporate the nitro-pyrazole acetate (B1210297) scaffold to explore novel chemical space and identify new bioactive compounds.
Application of Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
The optimization of synthetic routes for nitro-substituted pyrazole acetates will be greatly enhanced by the application of advanced spectroscopic techniques for real-time, in-situ monitoring of reactions. mdpi.com Process Analytical Technology (PAT) initiatives encourage the use of such methods to gain a deeper understanding of reaction kinetics, mechanisms, and endpoints. mdpi.com
Key Spectroscopic Tools:
NMR Spectroscopy: Both 1H and 13C NMR are powerful tools for elucidating the structure of pyrazole derivatives and intermediates. nih.govtandfonline.com Advanced techniques like 2D NMR can provide detailed information about molecular structure and conformation. numberanalytics.com
Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques provide molecular-level information and are well-suited for online monitoring of chemical transformations in real-time. mdpi.com
UV-Visible Spectroscopy: This technique can be used to monitor reactions involving chromophoric species. For instance, it has been successfully used to monitor the oxidation of catechol to o-quinone, a reaction catalyzed by in-situ formed complexes of nitro-functionalized pyrazole derivatives and copper(II) salts. cnr.itmdpi.com
By providing continuous data throughout a reaction, these techniques enable precise control over reaction parameters, leading to improved yields, higher purity, and more robust and reproducible synthetic processes. rsc.org
| Spectroscopic Technique | Application in Pyrazole Synthesis |
| NMR Spectroscopy | Structural elucidation of intermediates and final products. tandfonline.comrsc.org |
| Raman Spectroscopy | Real-time, in-situ monitoring of molecular vibrations and chemical changes. mdpi.com |
| UV-Visible Spectroscopy | Monitoring reactions involving colored compounds or catalysts. mdpi.com |
Design of Smart Materials Incorporating Pyrazole Acetate Scaffolds
The unique chemical properties of the pyrazole ring make it an attractive building block for the design of advanced and "smart" materials. Pyrazole scaffolds are being explored for applications in materials science, including the development of corrosion inhibitors, luminescent materials, and functional polymers. nih.govresearchgate.net
The nitrogen atoms in the pyrazole ring can coordinate with metal ions, making these scaffolds suitable for creating sensors, catalysts, or drug delivery systems. researchgate.net The incorporation of the nitro-pyrazole acetate moiety into polymer backbones or as functional groups on nanoparticles could lead to materials that respond to specific stimuli such as pH, light, or the presence of certain analytes. For example, pyrazole derivatives have been investigated for their ability to form a protective barrier on metal surfaces, effectively inhibiting corrosion. researchgate.net Future research will explore the integration of these scaffolds into more complex systems, such as hydrogels or nanocomposites, to create materials with tailored properties for applications in electronics, environmental remediation, and biomedicine. researchgate.net
Q & A
Q. Q1. What are the optimal synthetic routes for methyl (4-nitro-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves alkylation of 4-nitro-1H-pyrazole with methyl chloroacetate in polar aprotic solvents (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) . Key parameters:
- Temperature: 60–80°C for 6–12 hours to ensure complete substitution.
- Solvent Choice: DMF enhances nucleophilicity of pyrazole nitrogen but may require post-reaction purification via column chromatography.
- Workup: Neutralization with dilute HCl followed by extraction with ethyl acetate improves purity.
Validation: Confirmation via H NMR (pyrazole proton at δ 8.2–8.5 ppm) and HPLC (purity >95%) is critical .
Q. Q2. How can researchers resolve structural ambiguities in this compound using spectroscopic techniques?
Methodological Answer:
- H NMR: Distinct signals for acetate methyl (δ 3.7–3.8 ppm, singlet) and pyrazole protons (δ 8.2–8.5 ppm, doublet for C3 proton) confirm substitution at N1 .
- IR Spectroscopy: Ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and nitro group (NO₂) at ~1520/1340 cm⁻¹ .
- Mass Spectrometry: Molecular ion [M+H]⁺ at m/z 214.05 (C₇H₈N₃O₄⁺) ensures correct molecular weight .
Q. Q3. What are the common chemical transformations of this compound in medicinal chemistry?
Methodological Answer:
- Hydrolysis: Conversion to carboxylic acid via NaOH/EtOH (reflux, 4–6 hours) for further coupling reactions .
- Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields amine derivatives for bioactive molecule synthesis .
- Cycloaddition: Reactivity with azides in click chemistry to form triazole-linked conjugates .
Advanced Research Questions
Q. Q4. How do electronic effects of the nitro group influence the reactivity of this compound in substitution reactions?
Methodological Answer: The nitro group at C4 is a strong electron-withdrawing group, directing electrophilic attacks to C5 of the pyrazole ring.
- Mechanistic Insight: DFT calculations show increased electrophilicity at C5 (LUMO: -1.8 eV), favoring nucleophilic substitution .
- Experimental Validation: Reactions with amines (e.g., benzylamine) in THF at 25°C yield C5-substituted derivatives, confirmed by C NMR .
Q. Q5. What strategies mitigate instability of this compound under acidic or basic conditions?
Methodological Answer:
- pH Sensitivity: Avoid prolonged exposure to strong acids (e.g., H₂SO₄) or bases (e.g., NaOH >1M) to prevent ester hydrolysis or nitro group reduction .
- Stabilizers: Use antioxidants (e.g., BHT) in storage solutions to prevent radical degradation.
- Alternative Solvents: Replace polar protic solvents (e.g., MeOH) with THF or dichloromethane for reactions .
Q. Q6. How can computational modeling predict the biological activity of this compound derivatives?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to simulate binding with cyclooxygenase-2 (COX-2; PDB ID 5KIR). Pyrazole nitro group shows hydrogen bonding with Arg120 .
- QSAR Models: Correlate Hammett σ values of substituents with IC₅₀ against cancer cell lines (e.g., MCF-7) .
- ADMET Prediction: SwissADME evaluates logP (~1.5) and bioavailability (>70%), guiding lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
